N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a 1,6-dihydropyrimidin-4-one core substituted at position 2 with a pyrrolidin-1-yl group and at position 1 with a 2-acetamide moiety linked to a 4-(dimethylamino)phenyl group. The pyrimidinone core is critical for electronic delocalization, influencing reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-12-18(26)24(19(20-14)23-10-4-5-11-23)13-17(25)21-15-6-8-16(9-7-15)22(2)3/h6-9,12H,4-5,10-11,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKBDJQKGXYATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with 4-methyl-2-pyrrolidinone and a suitable pyrimidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
a) 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide ()
- Core : 1,6-dihydropyrimidin-4-one.
- Substituents :
- Position 2: Thioether (-S-) linked to a 4-sulfamoylphenyl group.
- Position 1: Acetamide with a sulfamoylphenyl substituent.
- Key Differences: The sulfamoyl group (polar, acidic) contrasts with the dimethylamino group (basic, electron-donating) in the target compound. Thioether linkage vs. pyrrolidinyl group: The thioether may confer higher metabolic instability due to susceptibility to oxidation .
b) N-(4-acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide ()
- Core : 1,6-dihydropyridazin-6-one.
- Substituents :
- Position 3: Naphthalen-1-yl (bulky, hydrophobic).
- Position 1: Acetamide with a 4-acetamidophenyl group.
- Key Differences: Pyridazine vs.
c) 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
Pharmacological and Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances solubility in acidic media (pH-dependent protonation), whereas sulfamoyl () and naphthyl () groups favor polar and nonpolar environments, respectively.
- Metabolic Stability : Pyrrolidinyl substitution (target) likely improves stability compared to thioether-containing analogs (), which are prone to oxidative metabolism .
Research Findings and Implications
- Biological Activity: The target compound’s pyrrolidinyl group may enhance binding to enzymes requiring nitrogen-based interactions (e.g., kinases or GPCRs). Pyridazinone derivatives () are explored as anti-inflammatory agents, leveraging the pyridazine core’s mimicry of purine bases .
Thermodynamic Stability :
- Crystallographic data () suggest that pyrrolidinyl substitution in the target compound reduces steric strain compared to bulkier groups (e.g., naphthyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
